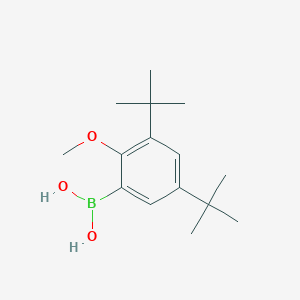

(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid

Description

(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid (CAS No. 233584-42-4) is an aromatic boronic acid derivative characterized by bulky tert-butyl substituents at the 3- and 5-positions and a methoxy group at the 2-position. Boronic acids are widely recognized for their versatility in organic synthesis, medicinal chemistry, and materials science due to their stability, low toxicity, and ability to form reversible covalent bonds with diols, amines, and other nucleophiles . This compound’s unique substitution pattern enhances its steric and electronic properties, making it a candidate for applications in enzyme inhibition, anticancer therapies, and molecular sensing .

Properties

IUPAC Name |

(3,5-ditert-butyl-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BO3/c1-14(2,3)10-8-11(15(4,5)6)13(19-7)12(9-10)16(17)18/h8-9,17-18H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAXJMSJWVZEPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)C(C)(C)C)C(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid typically involves the reaction of 3,5-di-tert-butyl-2-methoxyphenyl lithium with boronic acid derivatives under controlled conditions. The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the phenyl lithium intermediate, followed by its reaction with boronic acid derivatives. The process requires careful control of reaction parameters, including temperature, solvent choice, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid: undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boronic alcohols or boronic acids with different substituents.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

Boronic esters and borates from oxidation reactions.

Boronic alcohols and substituted boronic acids from reduction reactions.

Various substituted phenyl compounds from substitution reactions.

Scientific Research Applications

(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid: has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Biology: The compound is employed in the development of boronic acid-based sensors for detecting biomolecules such as sugars and amino acids.

Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of boronic acid-containing pharmaceuticals.

Industry: The compound is utilized in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism by which (3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid exerts its effects involves its ability to form stable boronic esters and borates, which can act as intermediates in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with electrophiles and nucleophiles to facilitate bond formation and functional group transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogs and Substituent Effects

The tert-butyl and methoxy groups significantly influence the compound’s reactivity and biological activity. Key structural analogs include:

Key Observations :

- Electronic Effects: The electron-donating methoxy group at the 2-position may lower the boronic acid’s pKa compared to non-substituted analogs, increasing its reactivity at physiological pH .

Antiproliferative Effects:

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit cytotoxic effects at sub-micromolar concentrations in triple-negative breast cancer (4T1) cells .

Enzyme Inhibition:

- R39 Inhibition : Meta-substituted aryl boronic acids (e.g., compound 4 in ) show IC₅₀ values of 20–30 µM against Streptococcus pneumoniae enzymes, outperforming ortho-substituted analogs. The tert-butyl groups in (3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid may similarly enhance binding to bacterial penicillin-binding proteins (PBPs) .

- Fungal Histone Deacetylase (HDAC) Inhibition : Boronic acids with extended methoxyethyl chains (e.g., ) achieve IC₅₀ values of ~1 µM, suggesting that substituent flexibility is critical for enzyme interaction.

Physicochemical Properties

pKa and Binding Affinity :

- The tert-butyl groups stabilize the boronate conjugate base via steric and inductive effects, lowering pKa compared to 3-AcPBA (pKa ~8.7) and 4-MCPBA (pKa ~8.2), which are less effective at physiological pH .

- Fluoro-substituted analogs (e.g., 3,5-difluoro-4-methoxyphenylboronic acid, similarity 0.88) exhibit pKa values influenced by through-space electronic effects, whereas methoxy groups dominate in (3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid .

Solubility and Stability :

- The hydrophobicity of tert-butyl groups may reduce aqueous solubility but improve membrane permeability in drug delivery applications .

Biological Activity

(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

The synthesis of (3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid involves several steps, typically starting from 2-bromo-4,6-di-tert-butylanisol. The compound is synthesized through a Suzuki coupling reaction, which is a well-established method for forming carbon-carbon bonds using boronic acids .

Anticancer Activity

Research indicates that (3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid exhibits significant anticancer properties. In vitro studies have shown that it has a cytotoxic effect on various cancer cell lines, including MCF-7 (breast cancer) cells. The compound demonstrated an IC50 value of approximately 18.76 µg/mL against this cell line, indicating its potential as an anticancer agent .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. It showed potent free radical scavenging abilities in various assays:

- ABTS cation radical : IC50 = 0.11 ± 0.01 µg/mL

- DPPH free radical scavenging : IC50 = 0.14 ± 0.01 µg/mL

- CUPRAC method : A0.5 = 1.73 ± 0.16 µg/mL

These results suggest that (3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid could be beneficial in preventing oxidative stress-related diseases .

Antibacterial and Enzyme Inhibition Activities

The compound has demonstrated antibacterial effects against Escherichia coli with a minimum inhibitory concentration (MIC) of 6.50 mg/mL. Additionally, it exhibited significant enzyme inhibition activities:

- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL

- Antiurease : IC50 = 1.10 ± 0.06 µg/mL

- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL

These activities highlight the compound's potential as a therapeutic agent in treating infections and metabolic disorders .

Research Findings and Case Studies

A study focused on the synthesis and characterization of boronic compounds revealed that derivatives like (3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid possess enhanced biological activities compared to their parent compounds .

Table: Biological Activity Summary

| Activity Type | Method/Assay | IC50/MIC Value |

|---|---|---|

| Anticancer | MCF-7 Cell Line | 18.76 µg/mL |

| Antioxidant | ABTS | 0.11 ± 0.01 µg/mL |

| DPPH | 0.14 ± 0.01 µg/mL | |

| CUPRAC | A0.5 = 1.73 ± 0.16 µg/mL | |

| Antibacterial | E. coli | MIC = 6.50 mg/mL |

| Enzyme Inhibition | Butyrylcholinesterase | 3.12 ± 0.04 µg/mL |

| Antiurease | 1.10 ± 0.06 µg/mL | |

| Antithyrosinase | 11.52 ± 0.46 µg/mL |

Q & A

Q. What are the key considerations for synthesizing (3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid with high purity?

To achieve high purity, use protected boronate esters during synthesis to minimize side reactions like boroxine formation. Post-synthesis, employ purification techniques such as column chromatography or HPLC . Derivatization with diols (e.g., pinacol) can stabilize the boronic acid and prevent dehydration during analysis . Ensure rigorous drying of solvents to avoid hydrolysis of intermediates.

Q. Which analytical techniques are most effective for characterizing this boronic acid?

- Multinuclear NMR : B NMR identifies boronic acid speciation, while H/C NMR confirms structural integrity .

- Mass Spectrometry (MS) : MALDI-MS requires derivatization (e.g., with diols) to suppress boroxine artifacts .

- X-ray Diffraction (XRD) : Resolves steric effects from tert-butyl groups and confirms crystallinity .

- Gutmann-Beckett Method : Quantifies Lewis acidity using NMR shifts of EtPO as a probe .

Q. How does steric hindrance from the tert-butyl groups influence reactivity in cross-coupling reactions?

The tert-butyl groups hinder electrophilic aromatic substitution, directing palladium catalysts to the ortho position of the boronic acid. This steric bulk can reduce reaction rates but improves regioselectivity in Suzuki-Miyaura couplings. Optimize ligand choice (e.g., bipyridine) to enhance Pd coordination .

Q. What are the thermodynamic vs. kinetic factors in diol-binding applications for sensors?

Thermodynamic affinity (binding constant, ) depends on diol p and boronic acid Lewis acidity. Kinetic studies (stopped-flow fluorescence) show kon values dictate equilibrium time, with D-fructose binding faster than D-glucose. Adjust pH and boronic acid substituents to balance speed and selectivity .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in palladium-catalyzed reactions involving this compound?

Regioselectivity in decarbonylation or cross-coupling arises from concerted Pd-boronic acid coordination . Use ligands like trifluoroacetate to stabilize Pd intermediates. For ortho-selective reactions, ensure the boronic acid’s steric profile aligns with the substrate’s electronic demands. Experimental validation via control reactions (e.g., without boronic acid) is critical .

Q. What strategies mitigate boroxine formation during MALDI-MS analysis?

- Derivatization : Convert boronic acid to cyclic esters (e.g., with 2,3-butanediol) to block trimerization .

- Matrix Selection : Use matrices that stabilize the boronic acid (e.g., DHB) and avoid high laser energy to prevent thermal degradation.

- Post-source Decay (PSD) : Analyze fragmentation patterns to distinguish boroxines from monomers .

Q. How can computational methods predict reactivity in cross-coupling reactions?

DFT calculations model Pd intermediate stability and transition-state geometries. Parameters like %V (buried volume of ligands) predict steric effects. Machine learning (ML) optimizes reaction variables (base, solvent) using datasets from high-throughput screening .

Q. What experimental design principles optimize Suzuki-Miyaura couplings with this boronic acid?

Use mixed-variable optimization (e.g., surrogate-based algorithms) to screen 3,696 combinations of aryl halides, bases, ligands, and solvents. Prioritize ligands (e.g., SPhos) and polar aprotic solvents (e.g., DMF) for electron-deficient substrates. Validate with kinetic profiling (e.g., in situ IR) .

Q. How is this compound incorporated into polymers without side reactions?

- Protected Monomers : Polymerize boronate esters (e.g., pinacol esters) followed by deprotection .

- Post-polymerization Modification : React pre-synthesized polymers with the boronic acid via click chemistry or amidation .

- Radical Copolymerization : Use protected boronic acid monomers to avoid chain-transfer reactions .

Q. What mechanisms govern deborylative cyanation of aryl boronic acids?

Cu-mediated pathways involve transmetallation to form aryl-Cu intermediates, followed by CN transfer from nitrile sources. For metal-free routes, hypervalent iodine reagents (e.g., I(III)) oxidize the boronic acid, enabling C–CN bond formation. Monitor intermediates via B NMR to track boron elimination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.